molecular formula C13H22 B14394196 1-Tert-butyl-4-cyclopropylidenecyclohexane CAS No. 89657-07-8

1-Tert-butyl-4-cyclopropylidenecyclohexane

Cat. No.: B14394196
CAS No.: 89657-07-8
M. Wt: 178.31 g/mol
InChI Key: MLMNOKCJIRWOLU-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-cyclopropylidenecyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a cyclopropylidene group

Preparation Methods

The synthesis of 1-tert-butyl-4-cyclopropylidenecyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and tert-butyl bromide.

    Formation of Cyclopropylidene Group: The cyclopropylidene group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution Reaction: The tert-butyl group is introduced through a substitution reaction, where tert-butyl bromide reacts with the cyclohexane derivative in the presence of a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-cyclopropylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions, where the tert-butyl or cyclopropylidene groups are replaced by other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major products formed from these reactions include alcohols, ketones, and substituted cyclohexane derivatives.

Scientific Research Applications

1-Tert-butyl-4-cyclopropylidenecyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-cyclopropylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-Tert-butyl-4-cyclopropylidenecyclohexane can be compared with other similar compounds, such as:

    1-tert-Butyl-4-methylcyclohexane: This compound has a methyl group instead of a cyclopropylidene group, leading to different chemical reactivity and applications.

    4-tert-Butylcyclohexanone: This compound contains a ketone functional group, making it more reactive in oxidation and reduction reactions.

    1-tert-Butyl-1-cyclohexene: This compound has a double bond in the cyclohexane ring, affecting its stability and reactivity.

Properties

CAS No.

89657-07-8

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-tert-butyl-4-cyclopropylidenecyclohexane

InChI

InChI=1S/C13H22/c1-13(2,3)12-8-6-11(7-9-12)10-4-5-10/h12H,4-9H2,1-3H3

InChI Key

MLMNOKCJIRWOLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=C2CC2)CC1

Origin of Product

United States

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